3-(Chloromethyl)-5-nitrobenzaldehyde
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Overview
Description
3-(Chloromethyl)-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 3-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-nitrobenzaldehyde typically involves the chloromethylation of 5-nitrobenzaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The product is typically purified by recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of sodium borohydride in an appropriate solvent.
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups replacing the chloromethyl group.
Reduction: The major product is 3-(Aminomethyl)-5-nitrobenzaldehyde.
Oxidation: The major product is 3-(Chloromethyl)-5-nitrobenzoic acid.
Scientific Research Applications
3-(Chloromethyl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, potentially altering their biological activity.
Medicine: Research into derivatives of this compound has shown potential for developing new pharmaceuticals, particularly in the field of antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-nitrobenzaldehyde depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, attracting nucleophiles that replace the chlorine atom.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.
Oxidation: The aldehyde group is oxidized through the transfer of oxygen atoms from the oxidizing agent, forming a carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
5-Nitrobenzaldehyde: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
3-(Chloromethyl)-4-nitrobenzaldehyde: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
Uniqueness
3-(Chloromethyl)-5-nitrobenzaldehyde is unique due to the presence of both the chloromethyl and nitro groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C8H6ClNO3 |
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Molecular Weight |
199.59 g/mol |
IUPAC Name |
3-(chloromethyl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO3/c9-4-6-1-7(5-11)3-8(2-6)10(12)13/h1-3,5H,4H2 |
InChI Key |
HIRZVJOBKBGRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)[N+](=O)[O-])CCl |
Origin of Product |
United States |
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